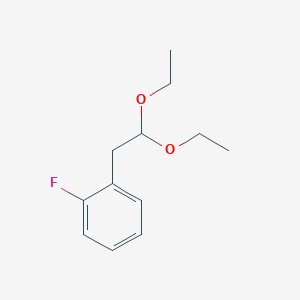

![molecular formula C16H10N4O3 B2539134 2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione CAS No. 712324-58-8](/img/structure/B2539134.png)

2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

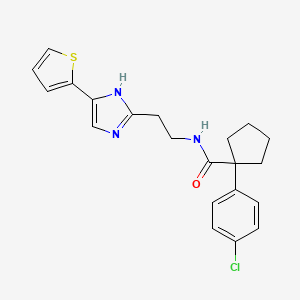

The compound “2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and an isoindole dione group .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray diffraction method . This technique can reveal the arrangement of atoms in the molecule and any intramolecular hydrogen bonding.Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the rearrangement of the 1,2,4-oxadiazole ring due to its low aromaticity and the presence of a weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques, including elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole moieties and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. These derivatives could potentially serve as novel antimicrobial agents .

Antidiabetic Potential

Certain imidazole-based compounds exhibit blood glucose-lowering effects. They may find applications in managing hyperglycemia, type 1 diabetes, insulin resistance, and related metabolic disorders. These compounds hold promise as potential therapeutic agents for diabetes and associated conditions .

Catalytic Properties

Imidazole-containing complexes have been investigated for their catalytic activity. For instance, some metal complexes based on imidazole ligands show promising catalytic behavior, such as oxygen evolution reaction (OER) under basic conditions. These findings highlight their potential in catalysis .

Antitumor and Anticancer Properties

While further research is needed, imidazole derivatives have shown antitumor and anticancer activity in preclinical studies. Their ability to modulate cellular processes makes them interesting candidates for cancer therapy .

Anti-Inflammatory and Antioxidant Effects

Imidazole compounds possess anti-inflammatory and antioxidant properties. These properties are crucial in managing oxidative stress and inflammation-related diseases. Researchers continue to explore their potential in drug development .

DNA Binding and Interaction

Imidazole derivatives can interact with DNA, which has implications for drug design. Understanding their binding modes and interactions with nucleic acids contributes to the development of targeted therapies .

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole motif, which is present in this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

Compounds with a 1,2,4-oxadiazole motif are known to interact with their targets through various mechanisms, depending on the specific target and the structure of the compound .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with a variety of biochemical pathways, including those involved in cancer therapy, treatment of age-related diseases, antimicrobial activity, and sirtuin 2 inhibition .

Result of Action

1,2,4-oxadiazole derivatives have been found to have various effects, such as inhibitory effects on human carbonic anhydrase isoforms related to cancer therapy .

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and organic synthesis .

Propriétés

IUPAC Name |

2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(19-23-13)10-5-7-17-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPICENJKCHEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)

![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)